molecular formula C17H18ClN5O B12468279 1-(3-chloro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12468279
M. Wt: 343.8 g/mol
InChI Key: GOCYRBVGFKXNFK-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenyl derivatives and pyrazolo[3,4-d]pyrimidine precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: These reactions are used to introduce the oxolan-2-ylmethyl group.

    Cyclization reactions: These reactions form the pyrazolo[3,4-d]pyrimidine core.

    Amidation reactions: These reactions attach the amine group to the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification techniques: Methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May form ketones or carboxylic acids.

    Reduction: May form alcohols or amines.

    Substitution: May form halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the presence of the oxolan-2-ylmethyl group and the pyrazolo[3,4-d]pyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H18ClN5O/c1-11-4-5-12(7-15(11)18)23-17-14(9-22-23)16(20-10-21-17)19-8-13-3-2-6-24-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,20,21)

InChI Key

GOCYRBVGFKXNFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4CCCO4)Cl

Origin of Product

United States

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